N-[(1-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylpiperidin-1-yl)pyrimidin-2-amine
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Overview
Description
TP-040 is a potent and selective inhibitor of O-GlcNAcase (O-GlcNAc hydrolase), an enzyme that catalyzes the removal of O-GlcNAc post-translational modifications from serine and threonine residues in proteins. This compound has garnered significant attention due to its potential therapeutic applications in neurodegenerative disorders such as Alzheimer’s disease, Pick’s disease, and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TP-040 involves multiple steps, starting with the preparation of the core structure, which includes a pyrimidine ring substituted with a piperidine and an imidazole moiety. The reaction conditions typically involve:
Formation of the pyrimidine core: This step involves the condensation of appropriate starting materials under controlled temperature and pH conditions.
Substitution reactions: The introduction of the piperidine and imidazole groups is achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate as bases.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level (≥98%).
Industrial Production Methods
Industrial production of TP-040 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
TP-040 primarily undergoes:
Oxidation: This reaction can modify the functional groups on the pyrimidine ring.
Reduction: This reaction can reduce any oxidized intermediates back to their original state.
Substitution: This reaction is crucial for introducing various functional groups during synthesis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final TP-040 compound .
Scientific Research Applications
TP-040 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the role of O-GlcNAc modifications in various biochemical pathways.
Biology: Helps in understanding the cellular processes regulated by O-GlcNAcylation, such as protein stability and signal transduction.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases by preventing the aggregation of tau proteins.
Industry: Used in the development of diagnostic tools and assays for detecting O-GlcNAc modifications.
Mechanism of Action
TP-040 exerts its effects by inhibiting the activity of O-GlcNAcase, thereby increasing the levels of O-GlcNAcylated proteins. This inhibition prevents the removal of O-GlcNAc modifications, which in turn stabilizes and solubilizes proteins like tau, reducing their aggregation. The molecular targets include the active site of O-GlcNAcase, and the pathways involved are those regulating protein glycosylation .
Comparison with Similar Compounds
Similar Compounds
JNJ-65355394: Another O-GlcNAcase inhibitor with similar potency.
Thiamet-G: A well-known O-GlcNAcase inhibitor used in various research studies.
Uniqueness
TP-040 is unique due to its high selectivity and brain permeability, making it particularly suitable for in vivo studies targeting neurodegenerative diseases. Its pharmacokinetic profile is favorable, with good brain penetration and stability .
Properties
CAS No. |
2757254-99-0 |
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Molecular Formula |
C15H22N6 |
Molecular Weight |
286.38 g/mol |
IUPAC Name |
N-[(1-methylimidazol-4-yl)methyl]-4-(4-methylpiperidin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H22N6/c1-12-4-7-21(8-5-12)14-3-6-16-15(19-14)17-9-13-10-20(2)11-18-13/h3,6,10-12H,4-5,7-9H2,1-2H3,(H,16,17,19) |
InChI Key |
PWKAYICUBVNJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC=C2)NCC3=CN(C=N3)C |
Purity |
95 |
Origin of Product |
United States |
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